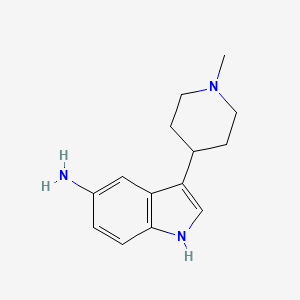

3-(1-methyl-4-piperidyl)indole-5-ylamine

Description

3-(1-Methyl-4-piperidyl)indole-5-ylamine (CAS: 182564-38-1) is a heterocyclic compound featuring an indole core substituted at position 3 with a 1-methylpiperidin-4-yl group and at position 5 with an amine (-NH₂) moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the basic piperidine nitrogen and the aromatic indole system. Synonyms include CHEMBL521235, 5-amino-3-(1-methylpiperidin-4-yl)-1H-indole, and SCHEMBL427406 .

Propriétés

Formule moléculaire |

C14H19N3 |

|---|---|

Poids moléculaire |

229.32 g/mol |

Nom IUPAC |

3-(1-methylpiperidin-4-yl)-1H-indol-5-amine |

InChI |

InChI=1S/C14H19N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7,15H2,1H3 |

Clé InChI |

CKBJZDHVHHKARV-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

Naratriptan : The addition of a sulfonamide group at C5 transforms the parent compound into a clinically validated migraine therapeutic. This modification enhances 5-HT1B/1D receptor affinity and oral bioavailability .

Piperidine vs. Piperazine : Replacing the piperidine group (in the target compound) with piperazine (as in 6-(4-methylpiperazin-1-yl)-1H-indole) introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity, which may influence kinase or GPCR selectivity .

Ester Derivatives : The methyl ester variant () demonstrates how functionalization at indole C2 can modulate solubility and membrane permeability, a common strategy in prodrug design .

Physicochemical and Pharmacokinetic Differences

- Solubility : The primary amine at C5 in 3-(1-methyl-4-piperidyl)indole-5-ylamine increases water solubility compared to its ester or sulfonamide derivatives. Naratriptan’s sulfonamide group further enhances solubility in biological matrices, contributing to its oral efficacy .

- Receptor Binding : The unmodified amine in the target compound may exhibit weaker 5-HT receptor affinity compared to Naratriptan, which leverages the sulfonamide moiety for stronger receptor interactions .

Research and Development Context

- Target Compound : Primarily used in exploratory studies to optimize indole-based scaffolds for neurological targets (e.g., serotonin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.